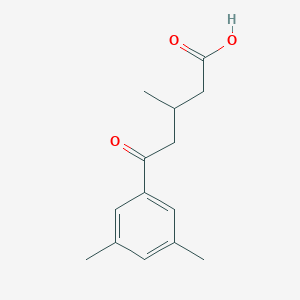

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves a series of transformations starting from 5-arylisoxazole-3-carboxylic acids, which are converted into hydroxamic acids and then rearranged to form 1,2,5-oxadiazoles . Another synthesis route involves the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime with acetic anhydride to yield nitriles, which are further converted into amide oximes and then into 1,2,4-oxadiazoles . Additionally, 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile is transformed through Curtius rearrangement to produce isoxazole-containing sulfonamides and urea derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques. For instance, the structure of a 1,2,5-oxadiazole derivative is confirmed by single crystal X-ray analysis . These structural analyses are crucial for understanding the properties and reactivity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. They include heterocyclization reactions to form oxadiazoles , Curtius rearrangement to produce amines , and the formation of various functional groups such as sulfonamides and urea derivatives . These reactions are carefully chosen to introduce specific functional groups and to construct complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using advanced spectroscopic techniques such as IR, 1H NMR, 13C NMR, ESI-MS, and elemental analyses . The photophysical properties are evaluated by studying absorption and emission wavelengths in different solvents, revealing intense absorption and emission maxima . The nonlinear optical properties are also investigated, showing excellent optical limiting behavior, which is influenced by the presence of electron donor substituents . Additionally, some of the synthesized compounds exhibit significant antibacterial and lipoxygenase inhibitory activities, indicating potential pharmacological applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-4-10(2)6-12(5-9)13(15)7-11(3)8-14(16)17/h4-6,11H,7-8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFOVWJWRSOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

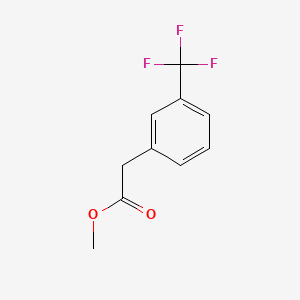

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374415 |

Source

|

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

CAS RN |

845781-37-5 |

Source

|

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.